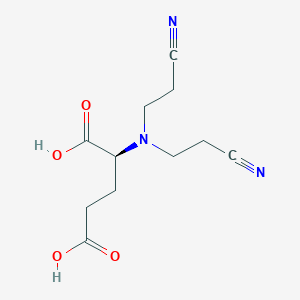
L-Glutamic acid, N,N-bis(2-cyanoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N,N-bis(2-cyanoethyl)- is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 It is known for its unique structure, which includes two cyanoethyl groups attached to the nitrogen atoms of L-glutamic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N,N-bis(2-cyanoethyl)- typically involves the reaction of L-glutamic acid with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the addition of cyanoethyl groups to the nitrogen atoms of L-glutamic acid . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of L-Glutamic acid, N,N-bis(2-cyanoethyl)- is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented to monitor the purity and composition of the final product.
化学反応の分析
Types of Reactions
L-Glutamic acid, N,N-bis(2-cyanoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyanoethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
L-Glutamic acid, N,N-bis(2-cyanoethyl)- has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which L-Glutamic acid, N,N-bis(2-cyanoethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The cyanoethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
L-Glutamic acid, N,N-bis(carboxymethyl)-: Another derivative of L-glutamic acid with carboxymethyl groups instead of cyanoethyl groups.
L-Glutamic acid, N,N-bis(2-hydroxyethyl)-: A similar compound with hydroxyethyl groups.
Uniqueness
L-Glutamic acid, N,N-bis(2-cyanoethyl)- is unique due to the presence of cyanoethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
5464-39-1 |
|---|---|
分子式 |
C11H15N3O4 |
分子量 |
253.25 g/mol |
IUPAC名 |
(2S)-2-[bis(2-cyanoethyl)amino]pentanedioic acid |
InChI |
InChI=1S/C11H15N3O4/c12-5-1-7-14(8-2-6-13)9(11(17)18)3-4-10(15)16/h9H,1-4,7-8H2,(H,15,16)(H,17,18)/t9-/m0/s1 |
InChIキー |
JQXSGQACFFFOIU-VIFPVBQESA-N |
異性体SMILES |
C(CN(CCC#N)[C@@H](CCC(=O)O)C(=O)O)C#N |
正規SMILES |
C(CN(CCC#N)C(CCC(=O)O)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


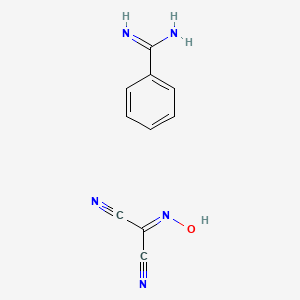
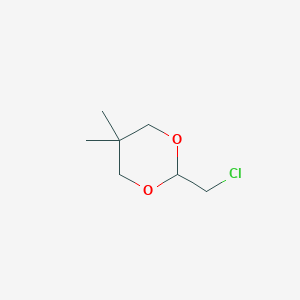

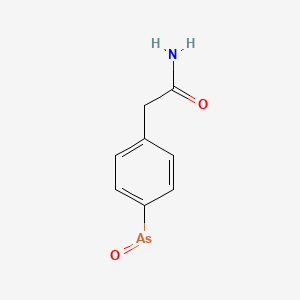
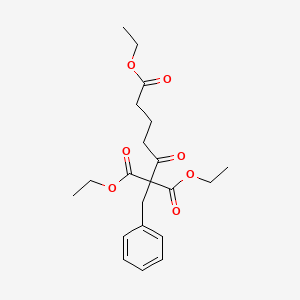
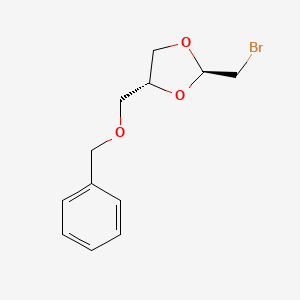
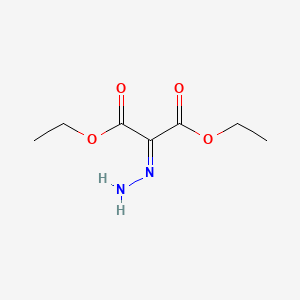
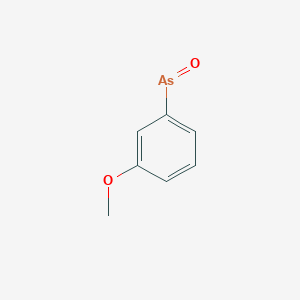
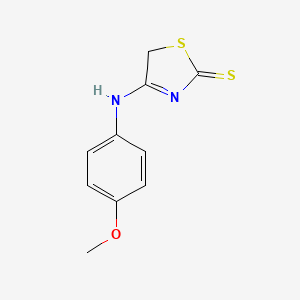
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
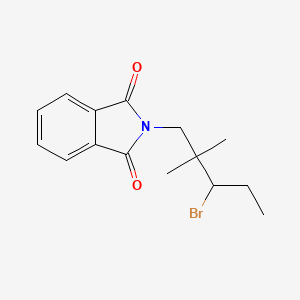
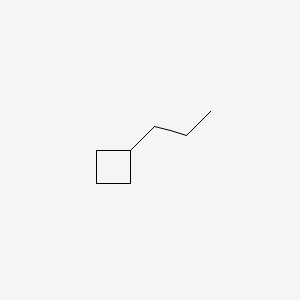

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
